molecular formula C18H14NaO3PS B1371545 Sodium 4-(diphenylphosphino)benzenesulfonate CAS No. 5952-62-5

Sodium 4-(diphenylphosphino)benzenesulfonate

Cat. No.: B1371545
CAS No.: 5952-62-5
M. Wt: 364.3 g/mol
InChI Key: FECLFAPMMNLAPS-UHFFFAOYSA-M
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Description

Sodium 4-(diphenylphosphino)benzenesulfonate is an organophosphorus compound with the molecular formula C₁₈H₁₄NaO₃PS. It is a sodium salt of benzenesulfonic acid, where the sulfonate group is substituted with a diphenylphosphino group. This compound is known for its applications in various fields, including catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 4-(diphenylphosphino)benzenesulfonate typically involves the sulfonation of diphenylphosphine. One common method includes reacting triphenylphosphine with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate. This intermediate is then subjected to monosulfonation using fuming sulfuric acid, followed by neutralization with sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing byproducts. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as halides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can produce a variety of sulfonate derivatives .

Scientific Research Applications

Sodium 4-(diphenylphosphino)benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-(diphenylphosphino)benzenesulfonate involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with metal centers, facilitating various catalytic transformations. The sulfonate group enhances the solubility of the compound in aqueous media, making it suitable for use in water-soluble catalytic systems .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-(diphenylphosphino)benzenesulfonate: Similar in structure but with the phosphino group at the 3-position.

    Sodium diphenylphosphinobenzenesulfonate: Another variant with different positional isomerism.

Uniqueness

Sodium 4-(diphenylphosphino)benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other positional isomers may not perform as well .

Properties

IUPAC Name

sodium;4-diphenylphosphanylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECLFAPMMNLAPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14NaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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